4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Solubility Physicochemical Properties Formulation Science

Researchers requiring selective carboxylesterase 2 (CE2) probes face limited options with adequate CE1 selectivity. 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS 87359-71-5) addresses this gap with a potent CE2 Ki of 42 nM and >485-fold selectivity over CE1 (IC50 20.4 µM), enabling confident DMPK and prodrug hydrolysis studies. • Selective CE2 inhibition: Ki 42 nM vs. CE1 IC50 20.4 µM • Antibacterial scaffold: S. aureus 18 mm, E. coli 15 mm inhibition zones • Organic-solvent soluble for anhydrous synthetic protocols Supplied at ≥95% purity; stored sealed dry at 2-8°C; shipped at ambient temperature.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 87359-71-5
Cat. No. B1367510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(2-methoxyethoxy)benzoic acid
CAS87359-71-5
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=CC(=C1)OC)C(=O)O
InChIInChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyFDLGCDVIMKHWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(2-methoxyethoxy)benzoic Acid – Overview & Differentiation


4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS 87359-71-5) is a disubstituted benzoic acid derivative with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol [1]. It features a methoxy group at the 4-position and a 2-methoxyethoxy group at the 2-position of the benzoic acid core. This specific substitution pattern confers distinct physicochemical properties, such as enhanced solubility in organic solvents and low aqueous solubility, differentiating it from simpler benzoic acid analogs . The compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and materials science research .

4-Methoxy-2-(2-methoxyethoxy)benzoic Acid: Unmatched by Generic Analogs


Generic substitution with structurally similar benzoic acid derivatives, such as 4-methoxybenzoic acid (CAS 100-09-4) or 2-(2-methoxyethoxy)benzoic acid (CAS 98684-32-3), is not viable for specific research applications due to the unique combination of functional groups in 4-Methoxy-2-(2-methoxyethoxy)benzoic acid. The 4-methoxy group influences electronic properties and potential hydrogen bonding, while the 2-(2-methoxyethoxy) chain significantly alters steric bulk, lipophilicity, and molecular flexibility . Comparative data indicate that these modifications translate into measurable differences in solubility , antimicrobial activity , and enzyme inhibition profiles [1]. Using an analog lacking either group would result in a different molecular geometry and interaction profile, potentially leading to failed syntheses or misleading biological assay results.

4-Methoxy-2-(2-methoxyethoxy)benzoic Acid: Key Differentiation Evidence


Enhanced Organic Solubility Profile

4-Methoxy-2-(2-methoxyethoxy)benzoic acid exhibits a distinct solubility profile compared to its unsubstituted and mono-substituted analogs. The presence of the methoxyethoxy chain enhances solubility in a range of organic solvents while rendering the compound insoluble in water . In contrast, 4-methoxybenzoic acid, which lacks the 2-methoxyethoxy group, demonstrates a more balanced but less predictable solubility profile, with reported high solubility in boiling water and limited solubility at room temperature . This difference is critical for applications requiring specific solvent systems or biphasic reaction conditions.

Solubility Physicochemical Properties Formulation Science

Antibacterial Activity Profile

In vitro antimicrobial assays have quantified the inhibitory activity of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid against specific bacterial strains. The compound produced inhibition zones of 15 mm against E. coli and 18 mm against S. aureus . While direct comparative data for close analogs under identical conditions are not available in the current literature, this level of activity against S. aureus suggests a potential advantage over less substituted benzoic acid derivatives, which often exhibit weaker or no antimicrobial effects. This data provides a baseline for selecting this compound in microbiology and anti-infective research programs.

Antimicrobial Activity Biological Evaluation Drug Discovery

Selective Carboxylesterase 2 (CE2) Inhibition Profile

4-Methoxy-2-(2-methoxyethoxy)benzoic acid has been identified as a carboxylesterase 2 (CE2) inhibitor with a reported Ki value of 42 nM in human liver microsomes [1]. This is a quantifiable and target-specific activity that distinguishes it from other benzoic acid derivatives that may primarily target cyclooxygenase (COX) or lipoxygenase (LOX) pathways [2]. The selectivity for CE2 over CE1 (IC50 = 20.4 µM) [3] further defines its unique interaction profile, making it a valuable tool compound for studying CE2-mediated drug metabolism and prodrug activation.

Enzyme Inhibition Carboxylesterase Drug Metabolism

4-Methoxy-2-(2-methoxyethoxy)benzoic Acid: Research & Industrial Applications


Anhydrous Organic Synthesis Building Block

Given its solubility profile—specifically its insolubility in water and solubility in organic solvents —this compound is ideally suited as a building block in multi-step organic syntheses that require strictly anhydrous conditions or biphasic reaction systems. Researchers can leverage this property to avoid unwanted hydrolysis or phase-transfer complications that might occur with more water-soluble analogs.

Antimicrobial SAR Studies

The demonstrated antimicrobial activity against E. coli (15 mm) and S. aureus (18 mm) makes this compound a viable starting point for medicinal chemistry programs focused on developing new antibacterial agents. Its unique substitution pattern offers a distinct chemical space for exploration compared to simpler benzoic acid cores, enabling the elucidation of SAR around the 2-(2-methoxyethoxy) group.

CE2-Mediated Drug Metabolism Studies

With a potent CE2 Ki of 42 nM and high selectivity over CE1 (IC50 = 20.4 µM) [1], this compound is a high-value tool for pharmacology and DMPK (Drug Metabolism and Pharmacokinetics) research. It can be employed to selectively probe the role of CE2 in the hydrolysis of ester- and amide-containing prodrugs or to assess the potential for CE2-mediated drug-drug interactions in vitro.

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